Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The major product is 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: shares structural similarities with other spirocyclic compounds such as spiro[2.4]heptane derivatives.
Spiro[2.4]heptane-2-carboxylate: A similar compound with different substituents on the spirocyclic ring.
Uniqueness
- The presence of the chlorine atom and the ester group in this compound imparts unique reactivity and potential applications compared to other spirocyclic compounds.
- Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13ClO4 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)4-8(5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
InChI Key |
MVNYYGDPJIRJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.